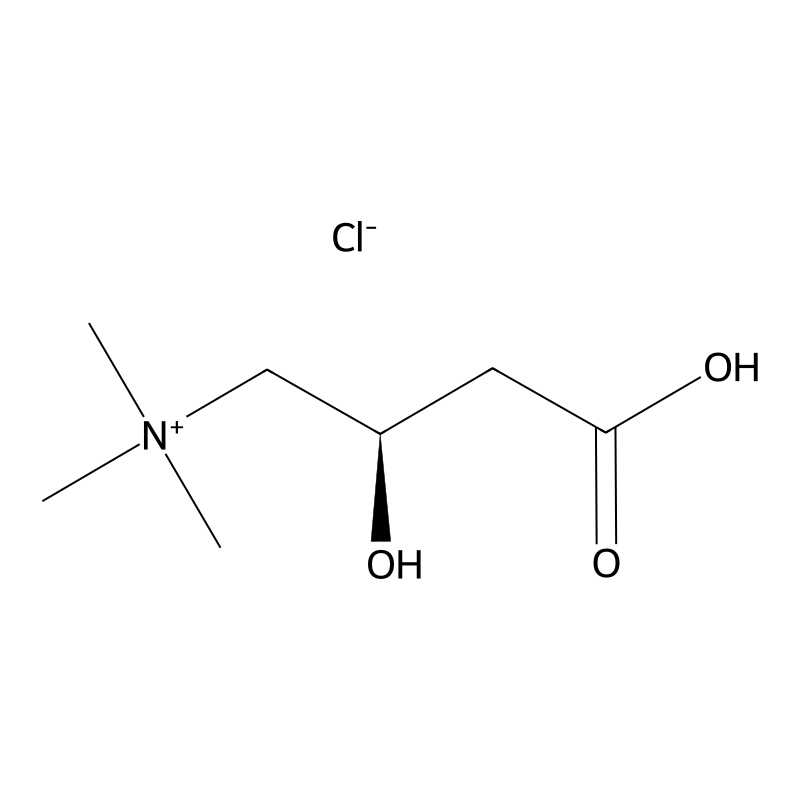

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Cellular Energy Metabolism

L-carnitine plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouse. Fatty acids are a major source of energy, and L-carnitine facilitates their entry into the mitochondria where they are broken down to produce cellular energy (ATP) []. Studies have utilized L-carnitine to investigate mitochondrial function and metabolism in various cell types and tissues [].

Potential Therapeutic Applications

Research suggests L-carnitine may have therapeutic benefits in various conditions affecting metabolism and energy production. Studies have explored its potential role in:

- Muscle Disorders: L-carnitine deficiency can lead to muscle weakness and fatigue. Supplementation with L-carnitine hydrochloride is being investigated as a potential treatment for these conditions [].

- Cardiovascular Disease: L-carnitine may improve heart function and reduce angina symptoms in some patients with heart disease [].

- Liver Disease: L-carnitine deficiency can occur in some liver diseases. Studies are investigating the use of L-carnitine to improve liver function [].

L-carnitine is a naturally occurring small molecule found in animal tissues and some plants []. It plays a crucial role in transporting fatty acids into the mitochondria, the cell's powerhouses, where they are broken down for energy production [, ]. L-carnitine hydrochloride is a water-soluble salt form of L-carnitine.

Molecular Structure Analysis

L-carnitine hydrochloride has a unique structure containing several functional groups:

- An ammonium cation (NH3+) with three methyl groups attached

- A hydroxyl group (OH)

- A carboxyl group (COOH)

The chirality at the second carbon atom (C-2) is designated as (R), indicating a specific spatial arrangement of the surrounding groups []. This chirality is essential for L-carnitine's biological function [].

Chemical Reactions Analysis

The synthesis of L-carnitine is a complex multi-step process typically performed in industrial settings. Research on the specific reactions involved is often proprietary []. However, some studies investigate the breakdown of L-carnitine in the body. L-carnitine can be broken down into smaller molecules by enzymes in the liver and kidneys [].

Physical And Chemical Properties Analysis

L-carnitine is essential for transporting fatty acids into the mitochondria for energy production. Fatty acids have a long carbon chain that hinders their direct passage through the mitochondrial membrane. L-carnitine acts as a carrier molecule, forming an ester bond with the fatty acid. This carnitine-fatty acid complex can then be transported across the membrane and into the mitochondria, where the fatty acid is released and undergoes beta-oxidation for ATP production [, ].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 52 of 55 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Ghalwash M, Elmasry A, El-Adeeb N. Effect of L-carnitine on the skeletal muscle contractility in simvastatin-induced myopathy in rats. J Basic Clin Physiol Pharmacol. 2018 Mar 27. pii: /j/jbcpp.ahead-of-print/jbcpp-2017-0156/jbcpp-2017-0156.xml. doi: 10.1515/jbcpp-2017-0156. [Epub ahead of print] PubMed PMID: 29584613.

3: Acar D, Molina-Martínez IT, Gómez-Ballesteros M, Guzmán-Navarro M, Benítez-Del-Castillo JM, Herrero-Vanrell R. Novel liposome-based and in situ gelling artificial tear formulation for dry eye disease treatment. Cont Lens Anterior Eye. 2018 Feb;41(1):93-96. doi: 10.1016/j.clae.2017.11.004. Epub 2017 Dec 6. PubMed PMID: 29223649.

4: Chen S, Zhang M, Bo L, Li S, Hu L, Zhao X, Sun C. Metabolomic analysis of the toxic effect of chronic exposure of cadmium on rat urine. Environ Sci Pollut Res Int. 2018 Feb;25(4):3765-3774. doi: 10.1007/s11356-017-0774-8. Epub 2017 Nov 22. PubMed PMID: 29168138.

5: Takano M, Kamei H, Nagahiro M, Kawami M, Yumoto R. Nicotine transport in lung and non-lung epithelial cells. Life Sci. 2017 Nov 1;188:76-82. doi: 10.1016/j.lfs.2017.08.030. Epub 2017 Aug 31. PubMed PMID: 28866099.

6: Manzanares-Estreder S, Espí-Bardisa J, Alarcón B, Pascual-Ahuir A, Proft M. Multilayered control of peroxisomal activity upon salt stress in Saccharomyces cerevisiae. Mol Microbiol. 2017 Jun;104(5):851-868. doi: 10.1111/mmi.13669. Epub 2017 Apr 10. PubMed PMID: 28321934.

7: Chandler TL, White HM. Choline and methionine differentially alter methyl carbon metabolism in bovine neonatal hepatocytes. PLoS One. 2017 Feb 2;12(2):e0171080. doi: 10.1371/journal.pone.0171080. eCollection 2017. PubMed PMID: 28152052; PubMed Central PMCID: PMC5289486.

8: Guardiola JJ, Beier JI, Falkner KC, Wheeler B, McClain CJ, Cave M. Occupational exposures at a polyvinyl chloride production facility are associated with significant changes to the plasma metabolome. Toxicol Appl Pharmacol. 2016 Dec 15;313:47-56. doi: 10.1016/j.taap.2016.10.001. Epub 2016 Oct 17. PubMed PMID: 27765658; PubMed Central PMCID: PMC5712227.

9: Ertekin E, Konstantinidis KT, Tezel U. A Rieske-Type Oxygenase of Pseudomonas sp. BIOMIG1 Converts Benzalkonium Chlorides to Benzyldimethyl Amine. Environ Sci Technol. 2017 Jan 3;51(1):175-181. doi: 10.1021/acs.est.6b03705. Epub 2016 Nov 20. PubMed PMID: 27792326.

10: Iwasa M, Sugimoto R, Ishihara T, Sekoguchi-Fujikawa N, Yoshikawa K, Mifuji-Moroka R, Tanaka H, Kobayashi Y, Hasegawa H, Takei Y. Usefulness of Levocarnitine and/or Branched-Chain Amino Acids during Invasive Treatment for Hepatocellular Carcinoma. J Nutr Sci Vitaminol (Tokyo). 2015;61(6):433-40. doi: 10.3177/jnsv.61.433. PubMed PMID: 26875483.

11: Zhang S, Ntasis E, Kabtni S, van den Born J, Navis G, Bakker SJ, Krämer BK, Yard BA, Hauske SJ. Hyperglycemia Does Not Affect Iron Mediated Toxicity of Cultured Endothelial and Renal Tubular Epithelial Cells: Influence of L-Carnosine. J Diabetes Res. 2016;2016:8710432. doi: 10.1155/2016/8710432. Epub 2015 Dec 14. PubMed PMID: 26788523; PubMed Central PMCID: PMC4691606.

12: Truta LA, Ferreira NS, Sales MG. Graphene-based biomimetic materials targeting urine metabolite as potential cancer biomarker: application over different conductive materials for potentiometric transduction. Electrochim Acta. 2014 Dec 20;150:99-107. PubMed PMID: 26456975; PubMed Central PMCID: PMC4597333.

13: Ghosh S, Dolai S, Patra T, Dey J. Solution Behavior and Interaction of Pepsin with Carnitine Based Cationic Surfactant: Fluorescence, Circular Dichroism, and Calorimetric Studies. J Phys Chem B. 2015 Oct 1;119(39):12632-43. doi: 10.1021/acs.jpcb.5b07072. Epub 2015 Sep 21. PubMed PMID: 26348532.

14: Gibb Z, Lambourne SR, Quadrelli J, Smith ND, Aitken RJ. L-carnitine and pyruvate are prosurvival factors during the storage of stallion spermatozoa at room temperature. Biol Reprod. 2015 Oct;93(4):104. doi: 10.1095/biolreprod.115.131326. Epub 2015 Aug 26. PubMed PMID: 26316064.

15: Dynnik VV, Kononov AV, Sergeev AI, Teplov IY, Tankanag AV, Zinchenko VP. To Break or to Brake Neuronal Network Accelerated by Ammonium Ions? PLoS One. 2015 Jul 28;10(7):e0134145. doi: 10.1371/journal.pone.0134145. eCollection 2015. PubMed PMID: 26217943; PubMed Central PMCID: PMC4517767.

16: Missihoun TD, Willée E, Guegan JP, Berardocco S, Shafiq MR, Bouchereau A, Bartels D. Overexpression of ALDH10A8 and ALDH10A9 Genes Provides Insight into Their Role in Glycine Betaine Synthesis and Affects Primary Metabolism in Arabidopsis thaliana. Plant Cell Physiol. 2015 Sep;56(9):1798-807. doi: 10.1093/pcp/pcv105. Epub 2015 Jul 13. PubMed PMID: 26169197.

17: Huang Y, Ells TC, Truelstrup Hansen L. Role of sigB and osmolytes in desiccation survival of Listeria monocytogenes in simulated food soils on the surface of food grade stainless steel. Food Microbiol. 2015 Apr;46:443-451. doi: 10.1016/j.fm.2014.09.007. Epub 2014 Sep 19. PubMed PMID: 25475314.

18: Deng R, Su Z, Hua X, Zhang Z, Li DQ, Pflugfelder SC. Osmoprotectants suppress the production and activity of matrix metalloproteinases induced by hyperosmolarity in primary human corneal epithelial cells. Mol Vis. 2014 Sep 12;20:1243-52. eCollection 2014. PubMed PMID: 25352733; PubMed Central PMCID: PMC4165325.

19: Ongagna-Yhombi SY, McDonald ND, Boyd EF. Deciphering the role of multiple betaine-carnitine-choline transporters in the Halophile Vibrio parahaemolyticus. Appl Environ Microbiol. 2015 Jan;81(1):351-63. doi: 10.1128/AEM.02402-14. Epub 2014 Oct 24. PubMed PMID: 25344241; PubMed Central PMCID: PMC4272712.

20: Yanagawa K, Matsunaga N, Nakagawa Y. [Experience with levocarnitine chloride supplementation for the treatment of fatigue in cancer patients undergoing chemotherapy]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1292-4. Japanese. PubMed PMID: 25335721.